Tert-butyl azetidin-3-yl(methyl)carbamate
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Overview
Description
Tert-butyl azetidin-3-yl(methyl)carbamate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Carbapenems Tert-butyl azetidin-3-yl(methyl)carbamate is utilized as a building block in the synthesis of carbapenems, a class of antibiotics. The compound serves as a versatile intermediate in creating various carbapenem structures, demonstrating its significance in medicinal chemistry (Khasanova et al., 2019).
Deprotection of Carbamates Research has shown that aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates, including this compound. This process is crucial in the synthesis of complex molecules, where preserving the stereochemical integrity of substrates is essential (Li et al., 2006).
Novel Heterocyclic Amino Acid Synthesis The compound is involved in the synthesis of new functionalized heterocyclic amino acids, demonstrating its utility in creating diverse biochemical structures for research and therapeutic applications (Dzedulionytė et al., 2021).
Synthesis of Ligands for Nicotinic Receptors It has been used in the synthesis of novel ligands for nicotinic receptors. These ligands have potential applications in neuroscience and pharmacology, exploring new treatments for neurological disorders (Karimi & Långström, 2002).
Development of Antimicrobial Agents this compound has been used in the synthesis and characterization of substituted phenyl azetidines, which are explored as potential antimicrobial agents. This illustrates its role in the development of new drugs targeting resistant bacterial strains (Doraswamy & Ramana, 2013).
Antitumor Activity Studies Derivatives of this compound have been synthesized and evaluated for their antitumor activity against various human tumor cell lines. This research contributes to the ongoing search for effective cancer treatments (Gielen et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(azetidin-3-yl)-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(4)7-5-10-6-7/h7,10H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUFQYUQIUJJIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629929 |
Source
|
Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577777-20-9 |
Source
|
Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.